molecular formula C20H19NO6S B2517301 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid CAS No. 2490401-43-7

2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid

Cat. No.: B2517301
CAS No.: 2490401-43-7
M. Wt: 401.43
InChI Key: RPICECIUZDSOEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid is a useful research compound. Its molecular formula is C20H19NO6S and its molecular weight is 401.43. The purity is usually 95%.
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Scientific Research Applications

Protecting Groups in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, derived from 2-(1,1-Dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid, is extensively utilized for the protection of hydroxy groups during the synthesis of peptides. This protective approach allows for the sequential addition of amino acids in peptide chains without interference from side reactions. The Fmoc group is particularly advantageous due to its stability under acidic and neutral conditions and its ability to be removed under basic conditions without affecting other sensitive functional groups in the peptide chain. This dual stability allows for high versatility in peptide synthesis methodologies (Gioeli & Chattopadhyaya, 1982).

Synthesis of Amino Acid Derivatives

The compound also finds application in the synthesis of enantiomerically pure and compatibly protected diaminobutyric acids, showcasing its utility in preparing complex amino acid derivatives. These derivatives are crucial for developing peptides and proteins with specific biological functions. By using this compound for protection, researchers can precisely control the stereochemistry and functional group exposure in amino acid derivatives, leading to high-purity and functionality-specific final products (Schmidt et al., 1992).

Organic Synthesis and Catalysis

Beyond peptide synthesis, this compound plays a role in organic synthesis, including the carbonylation of dimethyl ether to methyl acetate catalyzed by acidic zeolites. This reaction is part of broader research into efficient methods for converting alcohols and ethers into valuable esters and acids, which are fundamental processes in industrial chemistry. The research explores the mechanisms by which these transformations occur, offering insights into the development of new catalytic methods that could improve the efficiency and sustainability of chemical manufacturing (Cheung et al., 2006).

Properties

IUPAC Name

2-(1,1-dioxothietan-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-19(23)18(12-10-28(25,26)11-12)21-20(24)27-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPICECIUZDSOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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